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Introduction
Novobiocin, an aminocoumarin antibiotic, is a well-established inhibitor of DNA gyrase and the

molecular chaperone Heat shock protein 90 (Hsp90).[1][2] This inhibitory action is mediated

through its binding to the ATP-binding sites of these proteins. This specific interaction can be

leveraged as a powerful tool for the purification of these and other ATP-dependent proteins

from complex biological mixtures. These application notes provide detailed protocols for two

primary novobiocin-based protein purification techniques: Affinity Chromatography and

Selective Precipitation.

Mechanism of Action
Novobiocin acts as a competitive inhibitor of the ATPase activity of its target proteins.[3][4] In

the case of DNA gyrase, it binds to the GyrB subunit, preventing the ATP hydrolysis required for

DNA supercoiling.[1][3] For Hsp90, novobiocin interacts with a C-terminal ATP-binding site,

distinct from the N-terminal site targeted by other inhibitors like geldanamycin.[2][5] This

specific binding affinity is the basis for its use in protein purification.

Key Applications
Affinity Chromatography: Immobilized novobiocin serves as a highly selective affinity ligand

for the capture and purification of ATP-binding proteins.
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Selective Precipitation: At specific concentrations, novobiocin can induce the precipitation

of certain proteins, offering a simple and rapid purification step.

I. Novobiocin Affinity Chromatography
This technique utilizes novobiocin covalently linked to a solid support, typically Sepharose, to

selectively bind and purify target proteins from a lysate.

Target Proteins:
DNA Gyrase: Both the GyrA and GyrB subunits can be purified.[3][6]

Heat Shock Protein 90 (Hsp90): Specifically targets the C-terminal domain.[5][7]

Other ATP-dependent enzymes: Potentially applicable to other proteins with a suitable

novobiocin binding site.

Quantitative Data Summary
Parameter

DNA Gyrase (E.
coli)

Hsp90 Reference

Binding Subunit GyrB C-terminal Domain [3][5]

Elution Conditions
20 mM ATP or 5 M

Urea

Excess soluble

novobiocin or ATP
[7][8]

Reported Yield High Yield Not specified [6]

Binding Affinity (Kd) Not specified
~100 µM (for

analogue F-4)

Experimental Workflow: Novobiocin Affinity
Chromatography
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Caption: General workflow for protein purification using novobiocin affinity chromatography.

Protocols
This protocol is adapted from established methods for coupling novobiocin to epoxy-activated

Sepharose.

Materials:
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Epoxy-activated Sepharose 6B

Novobiocin sodium salt

Coupling Buffer: 0.3 M Sodium Carbonate, pH 9.5

Distilled water

Ethanolamine

Procedure:

Swell 3 grams of epoxy-activated Sepharose 6B in 100 mL of distilled water for 1 hour at

room temperature.

Wash the swollen resin with distilled water, followed by the coupling buffer.

Dissolve 400 mg of novobiocin sodium salt in 10 mL of coupling buffer.

Mix the novobiocin solution with the washed resin and incubate at 37°C with gentle rotation

for 20 hours.

After incubation, wash the resin extensively with the coupling buffer to remove unbound

novobiocin.

To block any remaining active epoxy groups, incubate the resin with 1 M ethanolamine at pH

8.0 for 4 hours at room temperature.

Wash the resin thoroughly with a high salt buffer (e.g., 1 M NaCl) and then with a low salt

buffer (e.g., PBS) to remove any non-covalently bound substances.

Store the novobiocin-Sepharose resin at 4°C in a suitable storage buffer (e.g., PBS with

20% ethanol).

This protocol is based on the successful purification of E. coli DNA gyrase.[8]

Materials:
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E. coli cell paste expressing DNA gyrase

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT, protease

inhibitors)

Novobiocin-Sepharose resin

Wash Buffer (Lysis buffer with 300 mM KCl)

Elution Buffers:

Elution Buffer A: Lysis Buffer containing 20 mM ATP

Elution Buffer B: Lysis Buffer containing 5 M Urea

Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 50% glycerol, 1 mM DTT)

Procedure:

Resuspend the E. coli cell paste in Lysis Buffer and lyse the cells by sonication or French

press.

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 30 minutes) at 4°C.

Equilibrate the Novobiocin-Sepharose column with Lysis Buffer.

Load the clarified lysate onto the column.

Wash the column with at least 10 column volumes of Wash Buffer to remove unbound

proteins.

Elute the GyrA subunit with Elution Buffer A (containing ATP).

Subsequently, elute the GyrB subunit with Elution Buffer B (containing urea). The active DNA

gyrase complex can often be found in the initial fractions of the urea wash where both

subunits co-elute.[8]

Analyze fractions by SDS-PAGE to identify those containing the purified subunits.
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Pool the fractions containing the purified protein and dialyze against Dialysis Buffer to

remove urea and for storage.

This protocol is a general guideline for the affinity purification of Hsp90.[7]

Materials:

Cell lysate containing Hsp90

Binding Buffer (e.g., PBS, pH 7.4)

Novobiocin-Sepharose resin

Wash Buffer (e.g., PBS with 0.5 M NaCl)

Elution Buffer (e.g., Binding Buffer with 10 mM ATP or 1 mM soluble novobiocin)

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5) if using a low pH elution.

Procedure:

Clarify the cell lysate by centrifugation.

Equilibrate the Novobiocin-Sepharose column with Binding Buffer.

Incubate the clarified lysate with the resin in a batch format or load it onto the column.

Wash the resin extensively with Wash Buffer.

Elute the bound Hsp90 with Elution Buffer.

Collect the eluted fractions and analyze by SDS-PAGE and Western blotting.

If necessary, neutralize the eluted fractions immediately.

II. Novobiocin-Induced Protein Precipitation
This method is based on the observation that novobiocin can induce the precipitation of

certain proteins, particularly those rich in arginine residues, such as histones.[1] This can be a
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useful, albeit less specific, initial purification step.

Target Proteins:
Histones: Core histones (H2A, H2B, H3, H4) can be precipitated.[1]

Other arginine-rich proteins: Potentially applicable to other proteins with a high content of

arginine residues.

Quantitative Data Summary
Parameter Histones Reference

Novobiocin Concentration 100-1000 µg/mL [1]

Molar Ratio

(Novobiocin:Histone)
Approximately 15:1 [1]

Precipitation Conditions 0.15 M or 2 M NaCl [1]

Protocol: Precipitation of Histones with Novobiocin
This protocol is based on the precipitation of core histones.[1]

Materials:

Solution containing histones

Novobiocin solution (e.g., 10 mg/mL in a suitable buffer)

High Salt Buffer (2 M NaCl) or Physiological Salt Buffer (0.15 M NaCl)

Procedure:

To the histone-containing solution, add novobiocin to a final concentration of 100-1000

µg/mL.

The precipitation can be carried out in either low (0.15 M NaCl) or high (2 M NaCl) salt

conditions.
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Incubate the mixture on ice for 1 hour to allow for precipitation.

Pellet the precipitated histones by centrifugation (e.g., 10,000 x g for 15 minutes) at 4°C.

Carefully remove the supernatant.

The pellet can be washed with the same buffer used for precipitation to remove

contaminants.

Resuspend the histone pellet in a suitable buffer for downstream applications. Note that

resolubilization may require specific conditions.

III. Visualizations
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Caption: Hsp90 interacts with and stabilizes a wide range of client proteins involved in key

cellular signaling pathways.

Mechanism of Action of DNA Gyrase
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DNA Gyrase Catalytic Cycle

Novobiocin Inhibition
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Caption: The catalytic cycle of DNA gyrase and the inhibitory action of novobiocin.

Conclusion
Novobiocin offers versatile and effective methods for the purification of specific ATP-

dependent proteins. Novobiocin affinity chromatography provides a highly selective method

for isolating proteins like DNA gyrase and Hsp90, yielding high purity and recovery. For certain

proteins, particularly histones, novobiocin-induced precipitation can serve as a simple and

rapid initial purification step. The protocols and data presented here provide a comprehensive

guide for researchers to implement these techniques in their protein purification workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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